2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole
Description
2-(Allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by:
- Allylthio group (–S–CH₂–CH=CH₂) at position 2 of the imidazole ring.
- 4-(Difluoromethoxy)phenyl group (–O–CF₂–C₆H₄) at position 1.
- p-Tolyl group (–C₆H₄–CH₃) at position 3.
Its molecular formula is C₁₈H₁₄F₂N₂O₂S, with a molecular weight of 355.4 g/mol .
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2OS/c1-3-12-26-20-23-13-18(15-6-4-14(2)5-7-15)24(20)16-8-10-17(11-9-16)25-19(21)22/h3-11,13,19H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCFNRXLENUHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine. For example, glyoxal and aniline can be used to form the imidazole core.
Introduction of the Allylthio Group: The allylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of an allyl halide (e.g., allyl bromide) with a thiol (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).
Attachment of the Difluoromethoxyphenyl Group: This step can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a difluoromethoxyphenyl boronic acid and a halogenated imidazole intermediate.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where the imidazole intermediate reacts with p-tolyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Potential use as a probe to study biological processes involving imidazole-containing compounds.
Medicine: Investigation of its pharmacological properties, including potential antimicrobial, antifungal, or anticancer activities.
Industry: Use in the development of new materials, such as polymers or coatings, with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the imidazole ring allows it to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. The difluoromethoxy and p-tolyl groups may enhance its lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole with structurally related imidazole derivatives:
Key Observations:
- Substituent Flexibility : The allylthio group in the target compound provides a reactive alkene for further functionalization, unlike saturated substituents (e.g., ethyl in or isobutylthio in ).
- Electron-Withdrawing Effects : The difluoromethoxy group (–OCF₂H) in the target compound and enhances electron-withdrawing properties compared to methoxy (–OCH₃) or trifluoromethyl (–CF₃) groups .
Physicochemical and Pharmacological Properties
- Solubility : The allylthio group may enhance lipophilicity compared to polar groups (e.g., –OH or –COOH), though experimental data are lacking .
- Bioactivity : Analogous compounds like SB 202190 (a p38 MAP kinase inhibitor) highlight the role of imidazole derivatives in targeting enzyme active sites . The nitro group in and trifluoromethyl in are associated with improved binding affinity and metabolic stability.
Biological Activity
2-(Allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole, with the CAS number 1226455-63-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's biological activity, focusing on its antitumor effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 372.4 g/mol
Antitumor Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, research indicated that derivatives of imidazole compounds, including those similar to our compound of interest, exhibited potent antitumor activity.
In Vitro Studies
A study published in Molecules demonstrated that certain imidazole derivatives showed remarkable antiproliferative activity against three cancer cell lines: A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer). Notably, one derivative exhibited an IC value of 4.07 µM against HeLa cells, suggesting strong cytotoxic effects compared to standard chemotherapy agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .
Table 1: Antiproliferative Activity of Imidazole Derivatives
| Compound | Cell Line | IC (µM) | Comparison with Control |
|---|---|---|---|
| 4f | HeLa | 4.07 | Stronger than 5-FU |
| 4m | SGC-7901 | 2.96 | Five-fold stronger than MTX |
| 4q | A549 | 10.96 | Comparable to MTX |
The mechanism by which this compound exerts its antitumor effects may involve the induction of apoptosis in cancer cells. The study indicated that treatment with the compound led to an increase in pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-2. This shift in protein expression promotes programmed cell death, which is crucial for eliminating cancer cells .
Apoptosis Induction
In experiments with HeLa cells, the compound induced a significant apoptosis rate (68.2%) compared to 39.6% for the control drug 5-FU after 24 hours of treatment. This data underscores the potential of this imidazole derivative as a candidate for further development in cancer therapies .
Case Studies and Research Findings
- Case Study on Structure-Activity Relationship : Research exploring various substitutions on imidazole derivatives found that modifications significantly impacted their biological activity. The presence of electron-withdrawing groups enhanced potency against tumor cells while reducing toxicity to normal cells .
- Clinical Relevance : The selectivity index for some derivatives indicated that they were significantly more toxic to cancer cells than to normal cells, suggesting a favorable therapeutic window for clinical applications .
- Computational Studies : Molecular docking studies have been conducted to understand the interactions between imidazole derivatives and target proteins involved in cancer progression. These studies reveal potential binding sites and interactions that could be exploited for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
